Vanadyl sulfate pentahydrate

Description

Properties

IUPAC Name |

oxovanadium(2+);sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBXHQARYQUAY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O10SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-82-8, 12439-96-2 | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vanadyl Sulfate Pentahydrate from Vanadium Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) from vanadium pentoxide (V₂O₅). Vanadyl sulfate is a significant compound in various fields, including its use as a catalyst, a component in food supplements, and as a potential therapeutic agent in diabetes research due to its insulin-like effects.[1] This document details various established synthesis methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Core Synthesis Principles

The synthesis of vanadyl sulfate pentahydrate from vanadium pentoxide is fundamentally a redox reaction. Vanadium in vanadium pentoxide is in the +5 oxidation state, which is reduced to the +4 oxidation state present in the vanadyl ion (VO²⁺). This reduction is typically achieved in the presence of sulfuric acid, which provides the sulfate counter-ion and the acidic medium necessary for the reaction.

Several reducing agents can be employed, each with its own advantages and specific reaction conditions. The most common methods involve the use of sulfur dioxide, alcohols (such as ethanol (B145695) or methanol), and organic acids (like oxalic acid or tartaric acid). The choice of reducing agent can influence reaction time, temperature, yield, and the purity of the final product.

Comparative Data on Synthesis Methodologies

The following tables summarize quantitative data from various reported synthesis protocols, offering a clear comparison of different approaches.

Table 1: Synthesis Parameters using Various Reducing Agents

| Reducing Agent | Vanadium Pentoxide (V₂O₅) | Sulfuric Acid (H₂SO₄) | Reducing Agent Quantity | Solvent | Reaction Temperature | Reaction Time | Reported Purity/Yield |

| Sulfur Dioxide (SO₂) | 19 g | 15 mL (98%) in 10 mL H₂O | Gas bubbled through solution | Water | Not specified | 8-10 hours | Not specified |

| Ethanol/Methanol (B129727) | 4 g | 35 mL (~1.6 M) | 40 mL | Water/Ethanol | Reflux | Several hours | ~3 g yield (actual) |

| Formaldehyde | 1.364 g | 3.493 mL (50%) | 614.3 mL (37% formalin soln) | Water | Not specified | 45 minutes (addition) | Not specified |

| Tartaric Acid | 200 g | 225 g (concentrated) | 40 g | ~500 mL Absolute Ethanol | ~60°C | ~10 hours | ~98.12% |

| Oxalic Acid | 200 g | 225 g (concentrated) | 120 g | ~500 mL Anhydrous Butanol | ~70°C | ~12 hours | ~98.07% |

| Oxalic & Tartaric Acid | 200 g | 225 g (concentrated) | 60 g Oxalic, 20 g Tartaric | ~500 mL Absolute Ethanol | ~80°C | ~6.5 hours | ~98.17% |

Experimental Protocols

The following are detailed methodologies for the synthesis of vanadyl sulfate pentahydrate using different reducing agents.

Method 1: Reduction with Ethanol

This method is a relatively simple and common laboratory procedure that avoids the use of sulfur dioxide gas.[2]

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Sulfuric acid (H₂SO₄), ~1.6 M

-

Ethanol (or a mix of methanol and ethanol)

-

Distilled water

-

Acetone (B3395972) (for washing)

Procedure:

-

In a round-bottom flask, suspend 4 g of vanadium pentoxide in approximately 35 mL of ~1.6 M sulfuric acid.

-

Add 40 mL of ethanol to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Continue refluxing for several hours. The color of the solution will gradually change from the initial orange/yellow of the V₂O₅ suspension to a green intermediate, and finally to a clear, vibrant blue, indicating the formation of the vanadyl ion.

-

After the reaction is complete (typically after about 10 hours of reflux, when the solution is a stable blue), allow the mixture to cool.

-

Filter the cooled solution to remove any unreacted vanadium pentoxide.

-

The filtrate can be concentrated by gentle heating in a water bath to encourage crystallization.

-

The resulting product may be a thick, gooey paste. This can be washed with acetone and then dried.

-

Dry the final product in a desiccator overnight. The resulting blue solid is vanadyl sulfate hydrate. A yield of just over 3 g has been reported for this scale.[2]

Method 2: Reduction with Sulfur Dioxide

This is a traditional and widely cited method for the synthesis of vanadyl sulfate.[1][3]

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Concentrated sulfuric acid (98%)

-

Sodium sulfite (B76179) (or a similar sulfite) for SO₂ generation

-

Dilute acid for SO₂ generation

-

Distilled water

Procedure:

-

In a round-bottom flask, carefully prepare a solution of 15 mL of 98% sulfuric acid in 10 mL of distilled water.

-

Add 19 g of vanadium pentoxide to this acid solution.

-

Stir the mixture to create a suspension.

-

Generate sulfur dioxide gas using a Kipp's apparatus or a similar setup by reacting sodium sulfite with a dilute acid.

-

Bubble the sulfur dioxide gas through the vanadium pentoxide suspension with constant stirring.

-

Continue passing the gas through the mixture for 8-10 hours. The solid vanadium pentoxide will gradually dissolve as it is reduced to the soluble blue vanadyl sulfate.

-

After the reaction is complete, filter the solution to remove any unreacted starting material.

-

The blue solution of vanadyl sulfate can then be concentrated and crystallized to obtain the pentahydrate salt.

Method 3: Reduction with Oxalic Acid

Organic acids are effective reducing agents for this synthesis and can produce high-purity vanadyl sulfate.[4]

Materials:

-

High-purity vanadium pentoxide (V₂O₅)

-

Concentrated sulfuric acid

-

Oxalic acid

-

Anhydrous butanol (or another suitable organic solvent)

Procedure:

-

Dissolve approximately 120 g of oxalic acid in 500 mL of anhydrous butanol to create the reducing solution.

-

Add 200 g of high-purity vanadium pentoxide to this solution to form a slurry.

-

With stirring, slowly add approximately 225 g of concentrated sulfuric acid to the slurry.

-

Heat the mixture to around 70°C and maintain this temperature with stirring for about 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to collect the precipitated vanadyl sulfate.

-

Wash the filter cake with anhydrous butanol.

-

Dry the filter cake at approximately 40°C for about 6 hours to obtain the final product. A purity of around 98.07% has been reported with this method.[4]

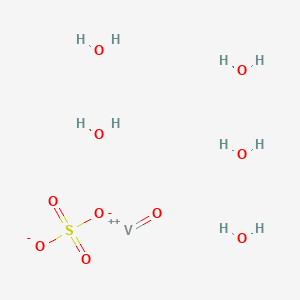

Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the chemical pathway and a general experimental workflow.

Caption: Chemical pathway from Vanadium Pentoxide to Vanadyl Sulfate Pentahydrate.

Caption: A generalized workflow for the synthesis of vanadyl sulfate pentahydrate.

Product Characterization

The final product, vanadyl sulfate pentahydrate, is a blue crystalline solid.[5] It is important to characterize the synthesized compound to confirm its identity and purity. Standard analytical techniques include:

-

Infrared (IR) Spectroscopy: To identify the characteristic V=O and sulfate group vibrations.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the pentahydrate form.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

A technical report on toxicity studies of vanadyl sulfate confirmed the identity of their test article using IR and XRD. The IR spectrum was consistent with a reference for vanadyl sulfate trihydrate, and the XRD analysis indicated the presence of both pentahydrate and trihydrate crystalline phases.[6]

Safety Considerations

-

Vanadium pentoxide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator to avoid inhalation of the fine powder.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always add acid to water, not the other way around.

-

The organic solvents used in some of these procedures are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding and practical protocols for the synthesis of vanadyl sulfate pentahydrate. Researchers should adapt these methods based on their specific laboratory conditions and desired product specifications.

References

- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 2. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]

- 3. Phase determination by polarized dispersion in vanadyl sulfate pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of Vanadyl Sulfate Pentahydrate

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of significant interest in chemical synthesis, catalysis, and as a dietary supplement. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth crystallographic data, detailed experimental protocols, and structural visualizations to facilitate a deeper understanding of this multifaceted compound.

Vanadyl sulfate pentahydrate is notable for its existence as three distinct polymorphs, each with a unique crystal system. These polymorphs, known mineralogically as Minasragrite, Orthominasragrite, and Anorthominasragrite, exhibit different spatial arrangements of their constituent atoms, leading to variations in their physical properties. This guide presents a comparative analysis of these three structures, based on single-crystal X-ray diffraction studies.

Crystallographic Data Overview

The structural analysis reveals that vanadyl sulfate pentahydrate crystallizes in monoclinic, orthorhombic, and triclinic systems. The fundamental building block in all three polymorphs is the [VO(H₂O)₄]²⁺ cation, where the vanadium(IV) ion is in a distorted octahedral coordination environment. It is bonded to one vanadyl oxygen atom (V=O), four equatorial water molecules, and one oxygen atom from a monodentate sulfate anion. A fifth water molecule is present in the crystal lattice but is not directly coordinated to the vanadium center, participating instead in a network of hydrogen bonds.

The quantitative crystallographic data for each polymorph are summarized in the tables below.

Table 1: Unit Cell Parameters for VOSO₄·5H₂O Polymorphs

| Polymorph | Mineral Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Monoclinic | Minasragrite | Monoclinic | P2₁/c | 6.976(2) | 9.716(5) | 12.902(4) | 90 | 110.90(3) | 90 | 816.9 | 4 |

| Orthorhombic | Orthominasragrite | Orthorhombic | Pmn2₁ | 7.246(4) | 9.333(6) | 6.210(4) | 90 | 90 | 90 | 420.0 | 2 |

| Triclinic | Anorthominasragrite | Triclinic | P-1 | 7.533 | 7.792 | 7.818 | 78.96 | 71.86 | 65.41 | 395.5 | 2 |

Data for Minasragrite from Tachez et al. (1979)[1]; Orthominasragrite from Hawthorne et al. (2001)[2][3][4][5]; Anorthominasragrite from Cooper et al. (2003)[6][7][8][9].

Table 2: Selected Interatomic Distances (Å) for VOSO₄·5H₂O Polymorphs

| Polymorph | V=O (vanadyl) | V-O (equatorial H₂O) (avg.) | V-O (trans, SO₄) | S-O (avg.) |

| Monoclinic (Minasragrite) | ~1.59 | ~2.03 | ~2.28 | ~1.47 |

| Orthorhombic (Orthominasragrite) | 1.580 | 2.026 | 2.231 | 1.473 |

| Triclinic (Anorthominasragrite) | ~1.60 | ~2.03 | ~2.25 | ~1.47 |

Note: Data are compiled from the respective crystallographic studies.[1][2][9]

Table 3: Fractional Atomic Coordinates for Anorthominasragrite (Triclinic Polymorph)

| Atom | x | y | z |

| V(1) | 0.12488 | 0.70127 | 0.81162 |

| S(1) | -0.07590 | 0.43230 | 0.77000 |

| O(1) | -0.00800 | 0.24460 | 0.71110 |

| O(2) | -0.19800 | 0.44100 | 0.96290 |

| O(3) | -0.20480 | 0.57890 | 0.66530 |

| O(4) | 0.10680 | 0.47000 | 0.75510 |

| O(5) | -0.10870 | 0.81670 | 0.89440 |

| OW(1) | 0.23510 | 0.89090 | 0.83500 |

| OW(2) | 0.14740 | 0.80430 | 0.55100 |

| OW(3) | 0.45350 | 0.61280 | 0.72880 |

| OW(4) | 0.19660 | 0.52220 | 1.05040 |

| OW(5) | 0.38000 | 0.06300 | 0.52800 |

Data from the American Mineralogist Crystal Structure Database, referencing Cooper et al. (2003).[7]

Experimental Protocols

The crystallographic data presented here are primarily derived from single-crystal X-ray diffraction experiments performed on both natural mineral samples and synthetic crystals.

Crystal Synthesis and Sample Preparation

Synthetic Crystal Growth: Laboratory synthesis of vanadyl sulfate pentahydrate for crystallographic analysis typically involves the slow evaporation of an aqueous solution. A common method is the reduction of vanadium pentoxide (V₂O₅) in a sulfuric acid solution using a reducing agent like sulfur dioxide (SO₂).[10]

-

Suspend vanadium pentoxide in water.

-

Bubble sulfur dioxide gas through the solution, or add a solution of sulfurous acid, while adding sulfuric acid.

-

The solution turns from a slurry to a clear blue solution, indicating the formation of the vanadyl (V⁴⁺) ion.

-

The resulting blue solution is filtered to remove any unreacted solids.

-

The filtrate is allowed to evaporate slowly at room temperature over several days to weeks.

-

Well-formed blue crystals of VOSO₄·5H₂O (typically the monoclinic Minasragrite polymorph) will precipitate.

Sample Mounting: For single-crystal X-ray diffraction, an optically clear, unfractured crystal of suitable size (typically 100-250 microns) is selected under a microscope.[11] The crystal is mounted on the tip of a glass fiber or a specialized loop (e.g., a MiTeGen mount) using an adhesive or cryo-oil and placed on a goniometer head in the X-ray diffractometer.

Single-Crystal X-ray Diffraction Data Collection

The determination of the crystal structures was accomplished using automated four-circle X-ray diffractometers.[2][5]

-

X-ray Generation: Monochromatic X-ray radiation (commonly MoKα, λ = 0.71073 Å) is generated.

-

Data Collection: The mounted crystal is cooled (e.g., to 293 K) and rotated in the X-ray beam.[12] A detector (such as a CCD or CMOS detector) records the diffraction pattern, which consists of a series of spots of varying intensity.

-

Data Integration: The instrument's software collects hundreds of images at different crystal orientations. These images are processed to determine the unit cell dimensions and to integrate the intensities of thousands of unique reflections.

-

Absorption Correction: Corrections for X-ray absorption by the crystal are applied, often based on the crystal's shape and dimensions or through multi-scan methods.

Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For novel structures, direct methods are commonly employed.[2][5] This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed structure factors (|Fₒ|) from the experiment and the calculated structure factors (|F꜀|) from the model. The quality of the fit is monitored by the R-factor (R1), with a lower value indicating a better fit. The final R-factor for the orthominasragrite structure was 4.4%.[2][5]

-

Hydrogen Atom Location: Hydrogen atoms are often located from the difference Fourier map after the heavier atoms have been refined anisotropically.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental coordination geometry of the vanadium center.

References

- 1. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 2. minsocam.org [minsocam.org]

- 3. ORTHOMINASRAGRITE, V4+O (SO4) (H2O)5, A NEW MINERAL SPECIES FROM TEMPLE MOUNTAIN, EMERY COUNTY, UTAH, U.S.A. [chooser.crossref.org]

- 4. researchgate.net [researchgate.net]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. frankhawthorne.com [frankhawthorne.com]

- 7. mindat.org [mindat.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 10. web.gps.caltech.edu [web.gps.caltech.edu]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. mindat.org [mindat.org]

A Technical Guide to the Thermal Decomposition of Vanadyl Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O). Understanding the thermal stability and decomposition mechanism of this compound is crucial for its application in various fields, including catalysis, materials science, and as a component in some dietary supplements. This document outlines the key decomposition stages, intermediate products, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Thermal Decomposition Pathway

The thermal decomposition of vanadyl sulfate pentahydrate is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the resulting anhydrous vanadyl sulfate at higher temperatures. The final solid-state product of this decomposition is vanadium pentoxide (V₂O₅)[1].

The dehydration process occurs in sequential steps, with the weakly bound water molecules being removed at lower temperatures. While the literature presents some variability, particularly between the pentahydrate and trihydrate forms, a general pathway can be established. The initial dehydration is followed by the formation of lower hydrates, then the anhydrous salt, which remains stable over a significant temperature range before its final decomposition[1].

Quantitative Data Summary

The following table summarizes the key thermal events, including temperature ranges and corresponding mass losses, associated with the decomposition of vanadyl sulfate hydrates. It is important to note that the starting material in some studies is the trihydrate, which influences the initial dehydration steps[1][2]. A thermogravimetric analysis (TGA) of a hydrated vanadyl sulfate sample, containing both pentahydrate and trihydrate phases, indicated a total water content of 32.9%[3].

| Stage | Temperature Range (°C) | Initial Compound | Intermediate/Final Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Description |

| 1 | ~60 - 120 | VOSO₄·5H₂O | VOSO₄·3H₂O | 14.23% | - | Loss of two water molecules. |

| 2 | ~120 - 200 | VOSO₄·3H₂O | VOSO₄·H₂O | 14.23% (cumulative: 28.46%) | - | Loss of two additional water molecules. A study on the trihydrate shows this step occurring between 160-190°C[1]. |

| 3 | ~200 - 300 | VOSO₄·H₂O | α-VOSO₄ | 7.11% (cumulative: 35.57%) | ~32.9% (total water loss)[3] | Formation of anhydrous vanadyl sulfate. This step is reported to occur around 260°C for the trihydrate[1]. |

| 4 | > 500 | α-VOSO₄ | (VO)₂SO₄ (intermediate) | - | - | Onset of anhydrous salt decomposition. |

| 5 | > 600 | (VO)₂SO₄ | V₂O₅ | - | - | Final decomposition to vanadium pentoxide. |

Note: The theoretical mass loss is calculated based on the molecular weight of VOSO₄·5H₂O (253.08 g/mol ). Experimental data for the stepwise dehydration of the pure pentahydrate is not consistently available in the provided search results.

Intermediate Compounds

The thermal decomposition of vanadyl sulfate pentahydrate involves the formation of several intermediate compounds:

-

Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O): This is an initial dehydration product from the pentahydrate.

-

Vanadyl Sulfate Monohydrate (VOSO₄·H₂O): Formed upon further heating of the trihydrate[1].

-

Anhydrous Vanadyl Sulfate (α-VOSO₄): This stable intermediate is formed after the complete removal of water of hydration[1].

-

Vanadyl Oxysulfate ((VO)₂SO₄): Some studies suggest the formation of an intermediate oxysulfate compound before the final conversion to vanadium pentoxide[2]. The decomposition of anhydrous VOSO₄ is proposed to proceed via the reaction: 2VOSO₄ → (VO)₂SO₄ + SO₂[2].

Experimental Protocols

Standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the decomposition of vanadyl sulfate pentahydrate.

Typical Experimental Setup for TGA/DTA:

-

Instrument: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) analyzer.

-

Sample Preparation: 5-10 mg of the vanadyl sulfate pentahydrate sample is accurately weighed into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent side reactions. A constant flow rate of 20-50 mL/min is maintained[1].

-

Heating Rate: A linear heating rate of 10°C/min is commonly used to ensure uniform heating of the sample[1].

-

Temperature Range: The sample is heated from ambient temperature up to approximately 1000°C to ensure complete decomposition[1].

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges and percentage of mass loss for each decomposition step. The DTA or DSC curve (heat flow vs. temperature) is used to identify whether the transitions are endothermic (e.g., dehydration, decomposition) or exothermic (e.g., oxidation, crystallization)[1].

Mandatory Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Thermal Decomposition Pathway of VOSO₄·5H₂O.

Caption: Experimental Workflow for TGA/DTA Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Susceptibility of Vanadyl Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of interest in various research and development fields. This document details the theoretical underpinnings of its paramagnetism, presents available quantitative data, and outlines detailed experimental protocols for its characterization.

Introduction to the Magnetic Properties of Vanadyl Sulfate Pentahydrate

Vanadyl sulfate pentahydrate is an inorganic compound containing the vanadyl ion (VO²⁺). The vanadium atom in the +4 oxidation state possesses a single unpaired electron in its 3d orbital, rendering the complex paramagnetic. This inherent paramagnetism makes it a subject of interest for fundamental studies in magnetism and a useful probe in various applications. The magnetic properties of VOSO₄·5H₂O are primarily governed by the behavior of this unpaired electron in the presence of an external magnetic field and its interaction with the surrounding ligand field.

The magnetic susceptibility of a material quantifies the degree to which it can be magnetized in an external magnetic field. For paramagnetic substances like vanadyl sulfate pentahydrate, the magnetic susceptibility is positive and its magnitude is dependent on temperature. This relationship is described by the Curie-Weiss law.

Quantitative Magnetic Susceptibility Data

A study on single crystals of β-VOSO₄ revealed that the compound follows the Curie-Weiss law at temperatures above 150 K. The Curie-Weiss law describes the molar magnetic susceptibility (χₘ) as a function of temperature (T):

χₘ = C / (T - θ)

where C is the Curie constant and θ is the Weiss temperature. The Curie constant is related to the effective magnetic moment (μ_eff) of the paramagnetic ion. For β-VOSO₄, the Weiss temperatures were found to be between -34.5 K and -39.4 K, indicating dominant antiferromagnetic interactions between the vanadium centers. A broad maximum in the susceptibility is observed around 29 K, which is characteristic of low-dimensional magnetic systems.

The following table summarizes the reported Curie-Weiss parameters for β-VOSO₄. It is important to note that these values are for the anhydrous form and may differ slightly for the pentahydrate due to variations in the crystal structure and intermolecular interactions.

| Parameter | Value |

| Weiss Temperature (θ) | -34.5 K to -39.4 K |

| Curie Constant (C) | Not explicitly stated in the provided search results |

| Effective Magnetic Moment (μ_eff) | Consistent with a one-dimensional spin-1/2 Heisenberg chain model |

Note: The data presented is for the anhydrous form, β-VOSO₄, as detailed in a 2022 study. Further experimental work is required to establish a comprehensive temperature-dependent data set for the pentahydrate form.

Theoretical Framework: Paramagnetism and the Curie-Weiss Law

The paramagnetism of vanadyl sulfate pentahydrate arises from the spin of its single unpaired electron. In the absence of an external magnetic field, the magnetic moments of the individual vanadyl ions are randomly oriented, resulting in no net magnetization. When an external magnetic field is applied, these magnetic moments tend to align with the field, leading to a net positive magnetization.

The relationship between magnetic susceptibility and temperature for a paramagnetic material is described by the Curie-Weiss law. This model is an extension of the simpler Curie's Law and accounts for interactions between the magnetic centers.

Theoretical model of the Curie-Weiss Law.

Experimental Protocols for Measuring Magnetic Susceptibility

Several experimental techniques can be employed to determine the magnetic susceptibility of vanadyl sulfate pentahydrate. The choice of method often depends on the required sensitivity, temperature range, and available equipment. Two common and well-established methods are the Gouy method and SQUID magnetometry.

Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field. It is a relatively simple and accessible method for determining the magnetic susceptibility of powdered solids.

Methodology:

-

Sample Preparation: A powdered sample of vanadyl sulfate pentahydrate is packed uniformly into a long, cylindrical Gouy tube. The mass of the empty tube and the mass of the tube with the sample are accurately measured.

-

Apparatus Setup: The Gouy tube is suspended from a sensitive balance, with the bottom of the tube positioned in the center of the poles of a powerful electromagnet, while the top of the tube is outside the magnetic field.

-

Measurement without Magnetic Field: The initial weight of the sample and tube is recorded with the electromagnet turned off.

-

Measurement with Magnetic Field: The electromagnet is turned on to a known and stable field strength. The apparent change in the weight of the sample is recorded. Paramagnetic samples will be pulled into the magnetic field, resulting in an apparent increase in weight.

-

Calculation: The change in mass, along with the magnetic field strength, the length of the sample, and its cross-sectional area, are used to calculate the volume susceptibility, from which the molar magnetic susceptibility can be derived.

Experimental workflow for the Gouy method.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure very small magnetic moments. It is the preferred method for obtaining accurate temperature-dependent magnetic susceptibility data.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of powdered vanadyl sulfate pentahydrate is placed in a sample holder, such as a gelatin capsule or a sealed quartz tube.

-

Mounting the Sample: The sample holder is mounted on the sample rod of the SQUID magnetometer.

-

Temperature and Field Control: The sample chamber is cooled to the desired starting temperature, typically in the low Kelvin range. A specific magnetic field is applied.

-

Data Acquisition: The magnetic moment of the sample is measured as the temperature is slowly swept over the desired range. Measurements can be taken upon warming after cooling in zero field (Zero-Field-Cooled, ZFC) or while cooling in the applied field (Field-Cooled, FC).

-

Data Analysis: The measured magnetic moment is converted to molar magnetic susceptibility by normalizing for the sample mass and the applied magnetic field strength. The data can then be plotted and fitted to theoretical models like the Curie-Weiss law.

Conclusion

Vanadyl sulfate pentahydrate serves as a model compound for understanding paramagnetism in d¹ transition metal complexes. Its magnetic susceptibility is a key parameter that provides insight into its electronic structure and the interactions between the vanadium centers. While comprehensive temperature-dependent data for the pentahydrate is an area for further investigation, the behavior of the closely related anhydrous form offers a strong indication of its magnetic properties, which are well-described by the Curie-Weiss law. The experimental protocols outlined in this guide, particularly SQUID magnetometry, provide a robust framework for researchers to accurately characterize the magnetic susceptibility of this and other paramagnetic materials. Such characterization is fundamental for its application in catalysis, materials science, and as a spectroscopic probe in biological systems.

Spectroscopic Characterization of Vanadyl Sulfate Pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of significant interest in chemical research and drug development. This document details the experimental protocols and presents key quantitative data for various spectroscopic methods, including Infrared (IR), Raman, Electron Paramagnetic Resonance (EPR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

Vanadyl sulfate pentahydrate is a blue crystalline solid that serves as a common and stable laboratory source of the vanadyl ion (VO²⁺). The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and understanding its electronic and molecular structure. These analytical techniques provide valuable insights into the coordination environment of the vanadium center, the nature of its bonding, and its interactions with surrounding ligands.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of vanadyl sulfate pentahydrate.

Infrared (IR) Spectroscopy

Table 1: FTIR Spectral Data for Vanadyl Sulfate Pentahydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of coordinated and lattice water |

| ~1630 | H-O-H bending vibration of water molecules |

| ~1100 (strong, broad) | ν₃ (asymmetric stretching) of the sulfate ion (SO₄²⁻) |

| ~985 | V=O stretching vibration |

| ~600 | ν₄ (bending) of the sulfate ion (SO₄²⁻) |

Raman Spectroscopy

Table 2: Raman Spectral Data for Vanadyl Sulfate Pentahydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~1000 | Symmetric stretching of V=O |

| ~985 | ν₁ (symmetric stretching) of the sulfate ion (SO₄²⁻) |

| ~620 | ν₄ (bending) of the sulfate ion (SO₄²⁻) |

| ~450 | ν₂ (bending) of the sulfate ion (SO₄²⁻) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Table 3: EPR Spectral Parameters for Aqueous Vanadyl Sulfate Pentahydrate Solution

| Parameter | Value |

| g-parallel (g∥) | ~1.93-1.94 |

| g-perpendicular (g⊥) | ~1.98 |

| A-parallel (A∥) | ~180-190 x 10⁻⁴ cm⁻¹ |

| A-perpendicular (A⊥) | ~70-80 x 10⁻⁴ cm⁻¹ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for Aqueous Vanadyl Sulfate Pentahydrate Solution

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~760 nm | ~17 L mol⁻¹ cm⁻¹ | Water or dilute sulfuric acid |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in vanadyl sulfate pentahydrate.

Methodology:

-

Sample Preparation: A small amount of finely ground vanadyl sulfate pentahydrate powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. Subsequently, the spectrum of the sample pellet is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum. Peak positions and their corresponding functional groups are then identified.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the vanadyl and sulfate ions.

Methodology:

-

Sample Preparation: A small amount of the crystalline vanadyl sulfate pentahydrate is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-1200 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the characteristic vibrational modes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To study the paramagnetic vanadyl (VO²⁺) center and determine its g-factors and hyperfine coupling constants.

Methodology:

-

Sample Preparation: A dilute aqueous solution of vanadyl sulfate pentahydrate (e.g., 1-10 mM) is prepared. For measurements at cryogenic temperatures, a cryoprotectant such as glycerol (B35011) may be added. The solution is then transferred to a quartz EPR tube.

-

Instrumentation: An X-band EPR spectrometer operating at a microwave frequency of approximately 9.5 GHz is typically used.

-

Data Acquisition: The sample is placed in the EPR cavity, and the magnetic field is swept while monitoring the microwave absorption. Spectra are often recorded at room temperature and at a cryogenic temperature (e.g., 77 K) to observe the effects of molecular tumbling.

-

Data Analysis: The g-factors and hyperfine coupling constants (A) are extracted from the experimental spectrum by simulation or direct measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the vanadyl ion in solution.

Methodology:

-

Sample Preparation: A solution of vanadyl sulfate pentahydrate of known concentration is prepared in a suitable solvent, typically deionized water or a dilute acid solution to prevent hydrolysis.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is first blanked with the solvent. The absorbance of the sample solution is then measured over a wavelength range of approximately 400-900 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Experimental Workflow and Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships in the characterization and use of vanadyl sulfate pentahydrate.

Caption: Workflow for the spectroscopic characterization of vanadyl sulfate pentahydrate.

Caption: Experimental workflow for the synthesis of vanadyl acetylacetonate.

electrochemical properties of aqueous vanadyl sulfate solutions

An In-depth Technical Guide to the Electrochemical Properties of Aqueous Vanadyl Sulfate (B86663) Solutions

Introduction

Vanadyl sulfate (VOSO₄) is an inorganic compound that typically appears as a blue crystalline solid and is highly soluble in water.[1][2][3] Its aqueous solutions are of significant scientific and industrial interest, primarily due to their central role as the electrolyte in Vanadium Redox Flow Batteries (VRFBs).[4][5] These energy storage systems utilize the multiple stable oxidation states of vanadium to store and release energy. Understanding the fundamental electrochemical and physicochemical properties of vanadyl sulfate solutions is therefore critical for optimizing battery performance, improving efficiency, and developing next-generation energy storage technologies.

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in materials science and energy storage, offering a consolidated resource on the subject. The guide summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows and relationships.

Physicochemical Properties

The electrochemical behavior of an electrolyte is intrinsically linked to its fundamental physicochemical properties. Properties such as density, viscosity, and conductivity dictate ion mobility, mass transport, and overall system efficiency. These properties are highly dependent on the concentration of both vanadyl sulfate and the supporting electrolyte, typically sulfuric acid (H₂SO₄), as well as temperature.

Data Presentation: Physical and Chemical Properties

The following tables summarize key quantitative data for aqueous vanadyl sulfate solutions, compiled from various studies.

Table 1: General Properties of Vanadyl Sulfate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | O₅SV | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| Appearance | Blue crystalline solid | [1][2] |

| Solubility in Water | 467 g/L at 20 °C (pentahydrate) | [1][2] |

| Density (Solid) | 2.06 g/cm³ at 20 °C (pentahydrate) |[1][2] |

Table 2: Density of Aqueous VOSO₄ Solutions Density is a crucial parameter for volumetric calculations and understanding solution structure. It generally increases with concentration and decreases with temperature.

| VOSO₄ Molality (mol/kg) | Temperature (K) | Density (g/cm³) |

| 0.0500 | 283.15 | 1.00445 |

| 0.0500 | 323.15 | 0.99434 |

| 1.0000 | 283.15 | 1.15781 |

| 1.0000 | 323.15 | 1.14493 |

| 3.0000 | 283.15 | 1.45544 |

| 3.0000 | 323.15 | 1.44026 |

| Data synthesized from a study measuring densities from 0.05 to 3.0 mol/kg between 283.15 K and 323.15 K.[6][7] |

Table 3: Viscosity of Aqueous VOSO₄ Solutions Viscosity affects the pumping energy required in flow batteries and influences the diffusion coefficient of vanadium ions.

| VOSO₄ Molality (mol/kg) | Temperature (K) | Dynamic Viscosity (mPa·s) |

| 0.05 | 283.15 | 1.874 |

| 0.05 | 323.15 | 0.608 |

| 0.30 | 283.15 | 2.162 |

| 0.30 | 323.15 | 0.704 |

| Data from a study measuring viscosities from 0.05 to 0.3 mol/kg.[6] Other studies show viscosity decreases with increasing temperature and increases with acid concentration.[4][8][9] |

Table 4: Electrical Conductivity of Aqueous VOSO₄ Solutions Conductivity is a measure of a solution's ability to conduct electric current and is critical for minimizing ohmic losses in an electrochemical cell.

| Property | Value | Conditions |

| Limiting Molar Conductance (Λ₀) | 203.25 S·dm²·mol⁻¹ | 298.15 K |

| Ion-Pair Dissociation Constant (K_d) | 0.00196 | 298.15 K |

| Data from conductivity measurements at 298.15 K.[10][11] Specific electric conductivity generally decreases as VOSO₄ concentration increases in a sulfuric acid solution but increases with temperature.[8][9] |

Electrochemical Behavior

The performance of vanadyl sulfate solutions in applications like VRFBs is governed by the kinetics and thermodynamics of the vanadium redox reactions. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are essential for characterizing this behavior.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of the VO²⁺/VO₂⁺ (V⁴⁺/V⁵⁺) couple. Analysis of CV data provides insights into the reversibility of the reaction, diffusion coefficients, and reaction kinetics.

-

Redox Process : The key reaction involves the oxidation of the vanadyl ion (VO²⁺) to the pervanadyl ion (VO₂⁺).

-

Reversibility : Studies show that the VO²⁺/VO₂⁺ redox process is typically quasi-reversible.[4][12] The degree of reversibility is influenced by the concentration of the supporting electrolyte, with higher concentrations of H₂SO₄ (e.g., >5 M) leading to more reversible behavior.[4]

-

Influence of Scan Rate : As is typical for quasi-reversible systems, the separation between the anodic and cathodic peak potentials (ΔE_p) increases with the scan rate.[13]

Table 5: Key Parameters from Cyclic Voltammetry Studies

| Parameter | Observation | Influencing Factors |

|---|---|---|

| Peak Separation (ΔE_p) | 75 mV at 1 mV/s in 7 M H₂SO₄, indicating near-reversible behavior.[4] | H₂SO₄ concentration, scan rate.[4][13] |

| Diffusion Coefficient (D_T) | Measured via multiple methods (EPR, Koutecky-Levich) and found to be in good agreement.[4] | H₂SO₄ concentration (D_T increases as acid concentration disrupts the second hydration layer).[4] |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system.[14][15] By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, one can deconstruct the system's impedance into components like:

-

Solution Resistance (R_s) : The resistance of the electrolyte itself.

-

Charge Transfer Resistance (R_ct) : Resistance to the electron transfer reaction at the electrode surface.

-

Double-Layer Capacitance (C_dl) : Capacitance of the ionic layer that forms at the electrode-electrolyte interface.

-

Warburg Impedance : Related to the diffusion of electroactive species to the electrode surface.[14]

In the context of vanadyl sulfate solutions, EIS helps quantify the impact of electrolyte composition (vanadium and acid concentration) and temperature on the kinetics of the vanadium redox reactions.[16]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to obtaining reliable data. The following sections describe standard protocols for the preparation and characterization of aqueous vanadyl sulfate solutions.

Solution Preparation

A common method for preparing vanadyl sulfate electrolyte involves the reductive dissolution of vanadium pentoxide (V₂O₅) in sulfuric acid.[17][18]

-

Acid Dilution : Concentrated sulfuric acid is carefully diluted to the desired molarity (e.g., 3-5 M).

-

V₂O₅ Addition : Vanadium pentoxide powder or flakes are added to the dilute sulfuric acid solution with stirring.[19]

-

Reduction : A reducing agent (e.g., oxalic acid, SO₂) is added to reduce V(V) to V(IV), resulting in the characteristic blue color of the vanadyl ion.[17][18] The reaction is typically stirred until the V₂O₅ is completely dissolved.

-

Final Processing : The resulting solution may be filtered to remove any unreacted solids and can be further processed through evaporative crystallization to obtain solid VOSO₄ powder if needed.

Caption: Workflow for preparing aqueous vanadyl sulfate solution from V₂O₅.

Electrochemical Characterization

A systematic approach is required to characterize the prepared electrolyte.

-

Physicochemical Measurements :

-

Density : Measured using a digital density meter (e.g., Anton Paar DMA 4500 M) at controlled temperatures.[6]

-

Viscosity : Determined using a calibrated viscometer, such as a Cannon-Fenske type, in a thermostatic water bath.[4]

-

Conductivity : Measured using a conductivity meter with a calibrated probe at a set temperature (e.g., 298.15 K).[10][11]

-

-

Electrochemical Cell Setup : A standard three-electrode cell is used for CV and EIS measurements.[20]

-

Cyclic Voltammetry :

-

Electrochemical Impedance Spectroscopy :

-

The cell is held at a constant DC potential (e.g., the open-circuit potential).

-

A small amplitude AC voltage (e.g., 5-10 mV) is superimposed over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

The resulting current and phase shift are measured to calculate the complex impedance.[14]

-

Caption: A standard workflow for the characterization of vanadyl sulfate electrolytes.

Interrelation of Properties

The properties of vanadyl sulfate solutions are deeply interconnected. Understanding these relationships is key to designing electrolytes with optimal performance characteristics.

Caption: Interrelation of parameters affecting electrolyte performance.

Conclusion

The are multifaceted and critical to their application in energy storage systems. Properties such as density, viscosity, and conductivity are heavily influenced by ion concentration and temperature, which in turn dictate the mass transport and charge transfer kinetics of the V⁴⁺/V⁵⁺ redox couple. A thorough characterization using standardized protocols for solution preparation and analysis via cyclic voltammetry and electrochemical impedance spectroscopy is essential for research and development. The data and methodologies presented in this guide offer a foundational resource for professionals working to advance vanadium-based electrochemical technologies.

References

- 1. Buy Vanadyl sulfate | 27774-13-6 [smolecule.com]

- 2. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. VANADYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. The Effect of Sulfuric Acid Concentration on the Physical and Electrochemical Properties of Vanadyl Solutions [mdpi.com]

- 5. sandia.gov [sandia.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Density, viscosity and electric conductivity of sulfuric acid solutions of vanadyl sulfate [inis.iaea.org]

- 9. Density, viscosity and electric conductivity of sulfuric acid solutions of vanadyl sulfate (Journal Article) | ETDEWEB [osti.gov]

- 10. Determination of the vanadyl sulfate ion-pair dissociation constant at 298.15 K using electric conductivity [xuebao.neu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cds.comsol.com [cds.comsol.com]

- 15. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.com]

- 16. researchgate.net [researchgate.net]

- 17. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Coordination Chemistry of Vanadyl Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate (B86663) pentahydrate, VOSO₄·5H₂O, is a blue, crystalline solid that serves as a common and stable source of the vanadyl cation (VO²⁺) in both laboratory and industrial settings. The coordination chemistry of the vanadyl ion is of significant interest due to its diverse applications, ranging from catalysis in organic synthesis to its potential therapeutic effects, most notably its insulin-mimetic properties. This guide provides a comprehensive overview of the core principles of vanadyl sulfate pentahydrate's coordination chemistry, including its structure, spectroscopic properties, and reactivity. It further details experimental protocols for its synthesis and characterization and explores the molecular mechanisms underlying its biological and catalytic functions.

Molecular Structure and Bonding

The crystal structure of vanadyl sulfate pentahydrate reveals a distorted octahedral coordination geometry around the vanadium(IV) center. The complex cation is more accurately represented as [VO(H₂O)₄]²⁺, with the sulfate anion and the fifth water molecule not directly coordinated to the metal ion in the solid state. The coordination sphere consists of a short, strong vanadium-oxo (V=O) double bond and four equatorially coordinated water molecules. The V=O bond is a dominant feature of vanadyl chemistry, often referred to as the "most stable diatomic ion". This strong bond significantly influences the electronic structure and reactivity of the complex.

Structural Parameters

The structural parameters of vanadyl sulfate pentahydrate have been determined by X-ray crystallography. The V=O bond is characteristically short, a consequence of the strong π-bonding interaction between the vanadium d-orbitals and the oxygen p-orbitals. This strong bond results in a trans effect, weakening the bond to the ligand in the position opposite to the oxo group. In the case of the aquated vanadyl ion, the trans position is occupied by a water molecule that is more labile than the equatorial water molecules.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| V=O | 1.60 | |

| V–OH₂ (equatorial) | ~2.10 | |

| Coordination Geometry | Distorted Octahedral |

Spectroscopic Characterization

The coordination environment of the vanadyl ion can be effectively probed using various spectroscopic techniques, with Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy being particularly informative.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Vanadium(IV) has a d¹ electron configuration, making it paramagnetic and thus EPR active. The EPR spectrum of the vanadyl cation is highly characteristic, typically exhibiting an eight-line hyperfine pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.75% natural abundance). The analysis of the g-tensor and the hyperfine coupling constant (A) provides valuable insights into the symmetry and nature of the ligand environment.

| Parameter | Typical Value Range for VO²⁺ Complexes |

| g∥ | 1.930 - 1.960 |

| g⊥ | 1.970 - 1.990 |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 190 |

| A⊥ (x 10⁻⁴ cm⁻¹) | 50 - 75 |

UV-Visible (UV-Vis) Spectroscopy

The blue color of aqueous solutions of vanadyl sulfate is due to d-d electronic transitions. The UV-Vis spectrum of the [VO(H₂O)₅]²⁺ ion typically displays two broad absorption bands in the visible region. These bands are assigned to transitions from the dxy ground state to the dxz, dyz and dx²-y² excited states. The position and intensity of these bands are sensitive to the ligand field and can be used to study ligand substitution reactions.

| Transition | Typical λmax (nm) for [VO(H₂O)₅]²⁺ | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) |

| dxy → dxz, dyz | ~760 | ~17 |

| dxy → dx²-y² | ~625 | ~8 |

Ligand Exchange Reactions

In aqueous solution, the coordinated water molecules in the [VO(H₂O)₄]²⁺ complex can be readily replaced by other ligands. These ligand exchange reactions are fundamental to the biological activity and catalytic applications of vanadyl compounds. The substitution process is often stepwise, and the kinetics and thermodynamics of these reactions are influenced by the nature of the incoming ligand and the reaction conditions. For example, the reaction with chelating ligands like acetylacetonate (B107027) (acac) leads to the formation of the stable, neutral complex, vanadyl acetylacetonate, [VO(acac)₂].

Experimental Protocols

Synthesis of Vanadyl Sulfate from Vanadium Pentoxide

This protocol describes the reduction of vanadium pentoxide to vanadyl sulfate using ethanol (B145695) as the reducing agent.

Materials:

-

Vanadium(V) oxide (V₂O₅)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (C₂H₅OH)

-

Distilled water

Procedure:

-

In a round-bottom flask, carefully add 5 mL of concentrated H₂SO₄ to 10 mL of distilled water with stirring.

-

To this acidic solution, add 12 mL of ethanol.

-

Slowly add 2.5 g of V₂O₅ to the mixture with continuous stirring.

-

Heat the reaction mixture on a heating mantle under reflux for 1.5 hours. The solution will gradually turn dark blue-green, indicating the formation of the vanadyl ion.

-

Cool the reaction mixture to room temperature and filter through glass wool to remove any unreacted solids. The resulting filtrate is a solution of vanadyl sulfate.

Synthesis of Vanadyl Acetylacetonate [VO(acac)₂]

This procedure details the synthesis of the common vanadyl complex, vanadyl acetylacetonate, from a vanadyl sulfate solution.

Materials:

-

Vanadyl sulfate solution (prepared as in 4.1)

-

Acetylacetone (B45752) (Hacac)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ice-cold distilled water

Procedure:

-

To the vanadyl sulfate filtrate, add 6 mL of acetylacetone dropwise with shaking.

-

Prepare a solution of 20 g of anhydrous sodium carbonate in 150 mL of distilled water.

-

Carefully and slowly add the vanadyl-acetylacetone solution to the stirred sodium carbonate solution to neutralize the acid. A dark green solid will precipitate.

-

Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the dark green solid twice with 15 mL portions of ice-cold distilled water.

-

Dry the product on the filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This protocol provides a general workflow for the collection of single-crystal X-ray diffraction data for a coordination complex.

Procedure:

-

Crystal Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice.

-

Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction data.

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions are refined against the experimental data to obtain the final structural model.

EPR Spectroscopy of a Frozen Vanadyl Solution

This protocol outlines the general steps for obtaining an EPR spectrum of a vanadyl complex in a frozen solution.

Procedure:

-

Sample Preparation: Prepare a dilute solution (typically 1-5 mM) of the vanadyl complex in a suitable solvent or solvent mixture that forms a good glass upon freezing (e.g., water/glycerol, toluene).

-

Sample Loading: Transfer the solution into a quartz EPR tube.

-

Instrument Setup: Place the EPR tube in the spectrometer's resonant cavity.

-

Freezing: Freeze the sample by immersing the cavity in a dewar filled with liquid nitrogen (77 K).

-

Data Acquisition: Set the appropriate EPR parameters (microwave frequency, microwave power, modulation amplitude, and magnetic field sweep range) and record the spectrum.

Quantitative UV-Vis Analysis of Aqueous Vanadyl Sulfate

This protocol describes how to determine the concentration of a vanadyl sulfate solution using UV-Vis spectroscopy and a calibration curve.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of vanadyl sulfate pentahydrate of known concentrations in distilled water.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the visible range (e.g., 400-900 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 760 nm.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Sample Measurement: Measure the absorbance of the unknown vanadyl sulfate solution at the same λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown solution.

Biological and Catalytic Relevance

The coordination chemistry of the vanadyl ion is central to its biological and catalytic activities.

Insulin-Mimetic Effects

Vanadyl compounds have been shown to exhibit insulin-like effects, making them of interest in the development of therapeutics for diabetes. The mechanism of action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that dephosphorylate the insulin (B600854) receptor and its downstream signaling proteins. By inhibiting PTPs, vanadyl complexes can potentiate the insulin signaling cascade, leading to increased glucose uptake and metabolism. This involves the activation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Quantum Chemical Insights into Vanadyl Sulfate Pentahydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical studies on vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the electronic structure, vibrational properties, and bonding characteristics of this vanadyl complex. While a complete, dedicated quantum chemical study on the pentahydrate form is not extensively available in the public literature, this guide draws upon theoretical studies of closely related vanadyl-sulfato systems and experimental data to provide a robust understanding of its molecular properties.

Molecular Structure and Bonding: A Quantum Perspective

Vanadyl sulfate pentahydrate is an inorganic compound featuring a vanadyl ion (VO²⁺) coordinated by water and sulfate ligands. The central vanadium atom is in the +4 oxidation state, presenting a d¹ electronic configuration that influences its magnetic and spectroscopic properties. The typical coordination geometry around the vanadium ion in hydrated vanadyl sulfate is a distorted octahedron.[1]

Quantum chemical calculations on related hydrated vanadyl species, often employing Density Functional Theory (DFT), provide valuable insights into the bonding within the complex.[2][3] The V=O bond is a dominant feature, characterized by a short bond length and high vibrational frequency, indicating a strong covalent double bond. The water molecules are coordinated to the vanadium ion, and the sulfate group can act as a ligand.

Table 1: Representative Calculated and Experimental Bond Lengths for Vanadyl-Sulfato Complexes

| Bond | Calculated (Å) - Model System* | Experimental (Å) - VOSO₄·5H₂O |

| V=O | ~1.60 - 1.63 | ~1.60 |

| V-O (water) | ~2.02 - 2.20 | ~2.00 - 2.30 |

| S-O (terminal) | ~1.45 | Not explicitly detailed |

| S-O (bridging) | ~1.50 - 1.55 | Not explicitly detailed |

Computational and Experimental Protocols

The theoretical investigation of vanadyl sulfate pentahydrate's electronic structure and properties typically involves the following computational workflow:

Caption: A typical workflow for the quantum chemical analysis of vanadyl sulfate pentahydrate.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for studying the electronic structure of transition metal complexes. For vanadyl sulfate systems, hybrid functionals such as B3LYP are often employed, which combine the accuracy of Hartree-Fock theory with the efficiency of DFT.[3]

Key Experimental Protocols Cited:

-

Geometry Optimization: The initial atomic coordinates are typically taken from experimental X-ray diffraction data. The geometry is then optimized to find the minimum energy structure using a chosen DFT functional and basis set (e.g., LANL2DZ for vanadium and a Pople-style basis set for other atoms).[3]

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy provides a powerful tool for characterizing the bonding in vanadyl sulfate pentahydrate. The experimental IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the V=O bond, the coordinated water molecules, and the sulfate anion.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Vanadyl Sulfate Pentahydrate

| Vibrational Mode | Experimental IR Range | Theoretical (Calculated for related systems) |

| V=O Stretch | 980 - 1000 | ~990 - 1020 |

| SO₄²⁻ Asymmetric Stretch (ν₃) | 1050 - 1150 | ~1100 - 1200 |

| SO₄²⁻ Symmetric Stretch (ν₁) | 970 - 990 | ~980 |

| H₂O Bending | 1600 - 1650 | Not explicitly reported |

| H₂O Stretching | 3000 - 3600 | Not explicitly reported |

The strong absorption in the 980-1000 cm⁻¹ region is a hallmark of the vanadyl ion and is attributed to the V=O stretching vibration. The sulfate group gives rise to several bands, with their exact positions and splitting patterns being sensitive to its coordination mode (monodentate, bidentate, or uncoordinated).

Electronic Structure and Reactivity

The electronic properties of vanadyl sulfate pentahydrate are of interest for its potential applications in catalysis and medicine. Quantum chemical calculations can provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the reactivity of the complex.

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

The HOMO-LUMO energy gap is a key indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. In the case of the hydrated vanadyl ion, the LUMO is typically centered on the vanadium atom, indicating its Lewis acidic character and its propensity to interact with electron-rich species.

Relevance to Drug Development

Vanadyl sulfate has been investigated for its insulin-mimetic properties. Understanding the electronic structure and coordination chemistry of this compound at a quantum level is crucial for designing more effective and less toxic vanadium-based drugs. For instance, theoretical studies can help in predicting the stability of the compound in biological environments and its interaction with potential protein targets.

Conclusion

Quantum chemical studies, primarily based on DFT, offer a powerful lens through which to investigate the intricate details of the molecular structure, bonding, and reactivity of vanadyl sulfate pentahydrate. While a comprehensive computational dataset for the pentahydrate is still forthcoming in the literature, the analysis of related systems provides a solid foundation for understanding its properties. The synergy between theoretical calculations and experimental spectroscopy is key to advancing our knowledge of this important vanadium compound and unlocking its full potential in various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Vanadyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate (B86663) (VOSO₄) is a compound of significant interest in various scientific fields, including geochemistry and pharmacology. While extensively studied in synthetic contexts, its natural occurrence is limited to a few rare mineral forms. This technical guide provides a comprehensive overview of the natural mineral forms of vanadyl sulfate, detailing their geological settings, crystallographic and physical properties, and associated mineralogy. Furthermore, this guide outlines generalized experimental protocols for the identification and characterization of these minerals, employing standard analytical techniques such as X-ray Diffraction (XRD) and Electron Probe Microanalysis (EPPA). All quantitative data are summarized in comparative tables, and key conceptual relationships are visualized using logical diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Occurrence of Vanadyl Sulfate Minerals

The natural occurrence of vanadyl sulfate is scarce due to its high solubility in water.[1] Consequently, its mineral forms are typically found in arid environments or as ephemeral products of specific geological processes. The primary geological settings for vanadyl sulfate minerals are:

-

Fumarolic Environments: As a product of volcanic activity, hot gases (fumaroles) rich in sulfur and vanadium can deposit vanadyl sulfate minerals as they cool and react with the surrounding atmosphere and rock.[2] Pauflerite, the anhydrous form of vanadyl sulfate, is a key example of a mineral formed in this high-temperature environment.[3][4][5]

-

Secondary Mineral Deposits: In certain sedimentary environments, particularly in uranium-vanadium deposits, the weathering and oxidation of primary vanadium and sulfide (B99878) minerals can lead to the formation of hydrated vanadyl sulfate minerals.[1][6] These often occur in fossilized organic matter, such as petrified wood, within sandstone formations. The reaction of acidic, sulfate-rich groundwater with vanadium-bearing materials is a crucial step in their formation.[7][8][9] The majority of the hydrated vanadyl sulfate minerals, including bobjonesite, minasragrite, and its polymorphs, are found in such settings.[7][9][10]

Mineral Forms of Vanadyl Sulfate

Six distinct mineral forms of vanadyl sulfate have been identified to date. These include one anhydrous mineral and several hydrated polymorphs.

Pauflerite (Anhydrous Vanadyl Sulfate)

Pauflerite is the anhydrous form of vanadyl sulfate, with the chemical formula VOSO₄.[4] It is a rare mineral found as a sublimate in high-temperature volcanic fumaroles.[3][5]

Bobjonesite (Trihydrate Vanadyl Sulfate)

Bobjonesite, VOSO₄·3H₂O, is a hydrated vanadyl sulfate that occurs as a secondary mineral.[10][11][12] It is found as blue-green crusts and efflorescences, often in fractures within fossilized trees in sedimentary uranium-vanadium deposits.[7][8][10][11] This mineral is noted to be unstable in all but the driest atmospheres, readily hydrating.[8][10][11]

The Minasragrite Group (Pentahydrate Vanadyl Sulfate)

The pentahydrate form of vanadyl sulfate, VOSO₄·5H₂O, exists as three polymorphs: minasragrite, orthominasragrite, and anorthominasragrite. These minerals are typically found as secondary alteration products in vanadium-rich deposits.[1][9][13]

-

Minasragrite: The monoclinic polymorph, minasragrite, is often found as an alteration product of patronite (a vanadium sulfide) and in association with other sulfate minerals.[9][14]

-

Orthominasragrite: The orthorhombic polymorph, orthominasragrite, is found in sediment-hosted uranium-vanadium ore deposits, often in association with other vanadyl sulfate minerals.[1][6]

-

Anorthominasragrite: The triclinic polymorph, anorthominasragrite, is also found in the same geological setting as orthominasragrite, often within fossilized trees.[7][13][15]

Stanleyite (Hexahydrate Vanadyl Sulfate)

Stanleyite, with the formula VOSO₄·6H₂O, is another rare hydrated vanadyl sulfate mineral.[2] It was initially discovered on a museum specimen as an alteration product of patronite from a rich vanadium deposit in Peru.[16][17]

Quantitative Mineralogical Data

The following tables summarize the key crystallographic and physical properties of the known vanadyl sulfate minerals for comparative analysis.

Table 1: Chemical and Crystallographic Properties of Vanadyl Sulfate Minerals

| Mineral Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Pauflerite | VOSO₄ | Orthorhombic | Pnma | a = 7.3890(13) Å, b = 6.2740(11) Å, c = 7.0788(11) Å |

| Bobjonesite | VOSO₄·3H₂O | Monoclinic | P2₁/n | a = 7.3940(5) Å, b = 7.4111(3) Å, c = 12.0597(9) Å, β = 106.55(1)° |

| Minasragrite | VOSO₄·5H₂O | Monoclinic | P2₁/a | a = 12.902(4) Å, b = 9.716(5) Å, c = 6.976(2) Å, β = 110.93(3)° |

| Orthominasragrite | VOSO₄·5H₂O | Orthorhombic | Pmn2₁ | a = 7.246 Å, b = 9.333 Å, c = 6.21 Å |

| Anorthominasragrite | VOSO₄·5H₂O | Triclinic | P1 | a = 7.548(3) Å, b = 7.805(2) Å, c = 7.821(3) Å, α = 79.03(4)°, β = 71.94(3)°, γ = 65.31(3)° |

| Stanleyite | VOSO₄·6H₂O | Orthorhombic (possibly monoclinic or triclinic) | Not Determined | a = 12.12 Å, b = 9.71 Å, c = 14.92 Å |

Data sourced from Mindat.org and the Handbook of Mineralogy. [1][2][3][4][5][10][12][13][15][16][18]

Table 2: Physical and Optical Properties of Vanadyl Sulfate Minerals

| Mineral Name | Color | Luster | Hardness (Mohs) | Density (g/cm³) | Optical Properties |

| Pauflerite | Light green | Vitreous | 3 - 4 | 3.36 (measured), 3.294 (calculated) | Biaxial (+), α=1.731, β=1.778, γ=1.845 |

| Bobjonesite | Pale blue, blue-green | Vitreous | ~1 | 2.28 (calculated) | Biaxial (+), α=1.555, β=1.561, γ=1.574 |

| Minasragrite | Vivid cobalt-blue to pale aquamarine-blue | Vitreous | 1 - 2 | 2.03 (measured), 2.06 (calculated) | Biaxial (-), α=1.525, β=1.545, γ=1.550 |

| Orthominasragrite | Blue | Vitreous | ~1 | 2.00 (calculated) | Biaxial (+), α=1.535, β=1.540, γ=1.560 |

| Anorthominasragrite | Bluish green | Vitreous | ~1 | 2.12 (calculated) | Biaxial (+), α=1.548, β=1.555, γ=1.574 |

| Stanleyite | Light blue to greenish blue | Vitreous | 1 - 1.5 | 1.95 (measured), 2.01 (calculated) | Biaxial (+), α=1.505, β=1.519, γ=1.533 |

Data sourced from Mindat.org and the Handbook of Mineralogy. [1][2][3][4][5][10][12][13][15][16][18]

Experimental Protocols for Mineral Characterization